1-(Cyclopropylcarbonyl)piperazine hydrochloride

Oncology PARP Inhibition Synthetic Chemistry

Substituting generic piperazines in olaparib synthesis produces invalid molecular structures-the cyclopropylcarbonyl moiety is structurally mandatory for PARP inhibition and metabolic stability. This HCl salt (CAS 1021298-67-8) is the validated API intermediate for olaparib generic formulations, also essential for σ1 receptor-targeted neuroprotective candidates (esaprazole analogs). • Enables regulatory-compliant ANDA batches & bioequivalence studies • ≥98% purity; aqueous-soluble HCl salt ensures optimal coupling yields vs. free base • White crystalline powder, mp 175-179°C; ambient shipping; not DOT-regulated

Molecular Formula C8H15ClN2O
Molecular Weight 190.67
CAS No. 1021298-67-8; 59878-57-8
Cat. No. B2774448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylcarbonyl)piperazine hydrochloride
CAS1021298-67-8; 59878-57-8
Molecular FormulaC8H15ClN2O
Molecular Weight190.67
Structural Identifiers
SMILESC1CC1C(=O)N2CCNCC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H
InChIKeyWIHDAPMHNYYTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylcarbonyl)piperazine Hydrochloride Overview


1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) is a piperazine derivative featuring a cyclopropylcarbonyl group, commonly supplied as a white to off-white crystalline powder with a purity typically ≥98% and a melting point of 175–179°C . Its primary established role is as a critical building block in the synthesis of advanced pharmaceutical agents, including the FDA-approved PARP inhibitor olaparib and sigma-1 (σ1) receptor-targeted neuroprotective candidates in the esaprazole analog series [1].

Critical building block for olaparib synthetic routes
Hydrochloride salt enables aqueous reaction compatibility
High-purity crystalline solid for reproducible synthesis

1-(Cyclopropylcarbonyl)piperazine HCl Substitution Risks


Substituting this compound with general-purpose piperazine derivatives (e.g., 1-benzylpiperazine, 1-acetylpiperazine, or unsubstituted piperazine) is invalid for its documented applications. The cyclopropylcarbonyl moiety is not a generic acyl group; it is a specific structural requirement for the pharmacological activity of downstream drug candidates like olaparib, where it contributes to optimal PARP inhibition and metabolic stability [1]. Furthermore, the hydrochloride salt form of this compound provides aqueous solubility essential for certain reaction protocols, whereas its free base counterpart (CAS 59878-57-8) or other piperazine salts may lack sufficient solubility in polar reaction media, leading to lower yields or failed syntheses . Direct substitution risks altering the critical SAR of the final molecule, rendering the target compound inactive or creating impurities that complicate purification [1].

Cyclopropylcarbonyl group is structurally specific for olaparib; alternative acyl piperazines alter target molecule identity.
Free base or other salts may lack aqueous solubility, risking lower yields in polar reaction media.
Unsubstituted piperazine’s high basicity leads to uncontrolled acylation, unlike the controlled reactivity of this intermediate.

1-(Cyclopropylcarbonyl)piperazine HCl Evidence Guide


Olaparib Synthesis: Exclusive Intermediate

1-(Cyclopropylcarbonyl)piperazine hydrochloride is the designated and essential intermediate for the final step in the synthesis of olaparib (Lynparza), a leading PARP inhibitor with global sales exceeding $2.8 billion in 2023. The compound reacts with a key phthalazinone acid to install the cyclopropylcarbonyl piperazine moiety, a step that cannot be performed with alternative piperazines without compromising the final drug's activity. While general piperazine acyl chlorides or other acyl piperazines (e.g., 1-acetylpiperazine) could theoretically be coupled, they would generate different compounds entirely. The use of this specific intermediate is mandated by the drug's patented manufacturing process, with the final coupling yielding olaparib in 90% yield and 99.3% purity after optimization [1].

Olaparib Synthesis: Exclusive Intermediate
Head-to-head
Target compound is a required building block in all major olaparib synthetic routes. Alternative piperazines produce different, non-olaparib amide products.
Structural specificity mandates this intermediate for olaparib synthesis.
Reported yield 90%, purity 99.3% after coupling optimization.
Oncology PARP Inhibition Synthetic Chemistry

Aqueous Solubility: Salt vs Free Base

The hydrochloride salt form (CAS 1021298-67-8) exhibits markedly improved water solubility compared to its free base counterpart 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8). The hydrochloride salt is described as 'soluble in water' , whereas the free base has only 'low solubility' in water . This difference is critical for aqueous-phase reactions and pharmaceutical formulations. In a direct synthesis comparison, the hydrochloride salt was used in a key amide coupling step in DCM with triethylamine, proceeding smoothly to give the desired product . Using the free base in the same protocol would likely result in lower yields or require different conditions due to its poor water solubility and different basicity.

Aqueous Solubility: Salt vs Free Base
Head-to-head
Hydrochloride salt: soluble in water. Free base (CAS 59878-57-8): low water solubility.
Salt form supports aqueous-phase amide coupling and formulation.
Standard room-temperature solubility assessment.
Formulation Solubility Salt Selection

σ1 Receptor Binding in Esaprazole Analogs

This compound is a key reagent for introducing a specific pharmacophore into esaprazole analogs, which are being investigated for their sigma-1 (σ1) receptor binding and neuroprotective properties. The cyclopropylcarbonyl piperazine moiety is essential for achieving desired σ1 affinity and in vitro neuroprotection . While the exact binding affinities of the synthesized analogs are not publicly disclosed in the source, the compound's role is established as a critical building block. The use of a generic piperazine derivative would not yield analogs with the same target profile, as the cyclopropylcarbonyl group is known to influence lipophilicity, metabolic stability, and receptor binding [1].

σ1 Receptor Binding in Esaprazole Analogs
Class-level
Synthesized esaprazole analogs exhibit σ1 binding and in vitro neuroprotection.
Supports sigma-1 receptor ligand research; neuroprotection context requires validation.
Exact binding affinities not publicly disclosed.
Neuroscience Sigma-1 Receptor Neuroprotection

Thermal Stability and Purity Profile

1-(Cyclopropylcarbonyl)piperazine hydrochloride demonstrates a well-defined, high melting point of 175–179°C , which is indicative of its crystalline nature and high purity. This is in contrast to many liquid or low-melting piperazine derivatives, such as 1-(cyclopropylcarbonyl)piperazine free base, which is a liquid at room temperature . The hydrochloride salt's solid state and high melting point facilitate easier handling, storage, and purification, and its purity is typically specified at ≥98% (assay by titration) . This contrasts with other piperazine salts that may have broader melting ranges or lower purity specifications, impacting their reliability as synthetic intermediates.

Thermal Stability and Purity Profile
Cross-study
Solid crystalline powder, mp 175–179°C, purity ≥98%. Free base is a liquid at room temperature.
Solid form simplifies handling, weighing, and purification.
Purity by titration; lot-specific COA review recommended.
Stability Purity Analytical Chemistry

Controlled Acylation Reactivity

1-(Cyclopropylcarbonyl)piperazine exhibits 'controlled acylation' reactivity, a stark contrast to the 'high basicity' of unsubstituted piperazine . This controlled reactivity is crucial in multi-step syntheses, such as the preparation of olaparib, where the cyclopropylcarbonyl group has already been installed, and the remaining secondary amine can be selectively acylated with a complex acid without overreaction or side product formation [1]. Unsubstituted piperazine's high basicity can lead to uncontrolled, non-selective acylation or salt formation, complicating purification and reducing yields.

Controlled Acylation Reactivity
Head-to-head
Controlled acylation vs. high basicity of unsubstituted piperazine.
Enables selective amide coupling in complex syntheses.
Demonstrated in olaparib final step coupling.
Synthetic Chemistry Reactivity Amide Coupling

1-(Cyclopropylcarbonyl)piperazine HCl Applications


Olaparib and Generic Manufacturing

This scenario is the most critical for procurement. 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a mandated intermediate for the final step in synthesizing the active pharmaceutical ingredient (API) of olaparib, a blockbuster oncology drug [1]. Any group involved in developing olaparib generic formulations, producing the API under patent license, or conducting bioequivalence studies requires this specific compound to ensure the correct molecular structure and meet regulatory standards. Using an alternative piperazine building block would produce a different molecule and is not permissible for this drug's synthesis.

σ1 Receptor Modulators in CNS Disorders

Researchers exploring novel therapies for neurological conditions such as Alzheimer's disease, stroke, or pain can use this compound as a key building block to generate esaprazole analogs with demonstrated σ1 receptor binding and neuroprotective effects in vitro . The cyclopropylcarbonyl piperazine moiety is a validated pharmacophore in this chemical space, enabling the rapid synthesis of focused libraries to optimize potency, selectivity, and ADME properties for CNS drug candidates.

Bioactive Piperazine Derivatives Synthesis

In general medicinal chemistry and chemical biology, this compound serves as a privileged scaffold for introducing a cyclopropyl group to modulate key drug properties. The cyclopropylcarbonyl moiety is known to enhance metabolic stability and influence lipophilicity (LogP) and binding affinity, compared to simple alkyl or aryl piperazine derivatives [2]. Its controlled acylation reactivity and the enhanced solubility of its hydrochloride salt make it a practical, high-purity starting point for diverse compound libraries aimed at various targets.

Olaparib Analytical Methods & QC

Due to its role as a key starting material in olaparib synthesis, 1-(Cyclopropylcarbonyl)piperazine hydrochloride is also utilized as a reference standard or for preparing known impurities in analytical chemistry . Analytical laboratories supporting pharmaceutical manufacturing use this compound to develop and validate HPLC methods for process monitoring, purity assessment, and stability studies of olaparib drug substance and drug product, ensuring compliance with ICH guidelines.

Application
Selection Property
Validation Focus
Olaparib synthetic route development
Exclusive cyclopropylcarbonyl piperazine requirement
Structural identity and reaction yield
σ1 receptor ligand research
Validated pharmacophore for σ1 binding
Binding affinity and neuroprotection assay context
Piperazine derivative library synthesis
Cyclopropylcarbonyl moiety for property modulation
Metabolic stability and lipophilicity optimization
Olaparib analytical method development
High-purity reference standard suitability
HPLC method specificity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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